molecular formula C9H18N2O B1323307 N-cyclohexyl-2-(methylamino)acetamide CAS No. 46117-12-8

N-cyclohexyl-2-(methylamino)acetamide

Cat. No.: B1323307
CAS No.: 46117-12-8
M. Wt: 170.25 g/mol
InChI Key: KBBYYWYDZXAMOK-UHFFFAOYSA-N
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Scientific Research Applications

N-cyclohexyl-2-(methylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(methylamino)acetamide typically involves the reaction of cyclohexylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine: reacts with in the presence of .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to increase yield and purity. These methods can include:

    Continuous flow reactors: to maintain optimal reaction conditions.

    Automated purification systems: to ensure consistent product quality.

    Quality control measures: such as high-performance liquid chromatography (HPLC) to verify the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: The major products can include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with changes in the functional groups.

    Substitution: New compounds where the amino group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(methylamino)acetamide involves its interaction with specific molecular targets. These targets can include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting their activity.

    Receptors: It may bind to specific receptors, modulating their function and signaling pathways.

    Proteins: The compound can interact with proteins, influencing their structure and function.

Comparison with Similar Compounds

N-cyclohexyl-2-(methylamino)acetamide can be compared with other similar compounds to highlight its uniqueness:

These comparisons help to understand the specific characteristics and advantages of this compound in various applications.

Properties

IUPAC Name

N-cyclohexyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBYYWYDZXAMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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